1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid
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Overview
Description
This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carboxylic acid group and an Fmoc-protected amino group . The Fmoc group consists of a fluorenyl ring attached to a methoxy carbonyl group .Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical compound , have been utilized as surfactants for carbon nanotubes. These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions through enzymatic activation. This innovative approach leverages quantum mechanical computations to model interactions between the surfactants and carbon nanotubes, potentially opening new pathways for the development of carbon nanotube-based technologies in various fields, including electronics, materials science, and biomedicine (Cousins et al., 2009).
Synthesis of Oligomers Derived from Neuraminic Acid Analogues
Another significant application of compounds related to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid is in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These sugar amino acids, protected by N-Fluoren-9-ylmethoxycarbonyl groups, serve as monomer units in solid-phase synthesis to efficiently produce oligomers. These oligomers, varying in length, showcase the compound's utility in synthesizing complex biochemical structures, which may have implications for drug development and biochemical research (Gregar & Gervay-Hague, 2004).
Tumor Delineation Using PET Tracers
The synthesis of fluorine-18 labeled analogs of this compound, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), highlights its application in medical imaging, particularly in positron emission tomography (PET) for tumor delineation. The high specificity and tumor-avid characteristics of these compounds allow for precise imaging of tumor tissues, facilitating better diagnosis and treatment planning in oncology (Shoup & Goodman, 1999).
Reversible Protecting Group for Peptide Synthesis
Compounds structurally similar to this compound have been utilized as reversible protecting groups in peptide synthesis. This application is crucial in the synthesis of peptides with 'difficult sequences,' demonstrating the compound's role in facilitating the preparation of complex biological molecules, potentially impacting the field of proteomics and drug development (Johnson et al., 1993).
Mechanism of Action
Target of Action
Similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
The fmoc group is typically used as a protective group in peptide synthesis . It can be removed under mildly basic conditions, allowing for the selective addition of amino acids in peptide chains .
Pharmacokinetics
Its stability at room temperature suggests it could have favorable pharmacokinetic properties.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, the Fmoc group can be removed under mildly basic conditions , and the compound is stable at room temperature .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-21(11-13,19(23)24)22-20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHJLJKJKLOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1696791-50-0 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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